Product packaging for Vigabatrin(Cat. No.:CAS No. 60643-86-9)

Vigabatrin

货号: B1682217
CAS 编号: 60643-86-9
分子量: 129.16 g/mol
InChI 键: PJDFLNIOAUIZSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Vigabatrin is a research chemical of significant interest in neuroscience and pharmacology. Its primary research value lies in its well-defined role as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) . By inhibiting this key enzyme, this compound increases GABA concentrations in the brain, providing a specific mechanism to modulate inhibitory synaptic transmission and study excitatory processes . Discovered in the 1970s, this compound has been used to explore the underlying mechanisms of seizure activity . From a research perspective, its pharmacokinetic profile is notable: it is rapidly absorbed, exhibits minimal plasma protein binding, undergoes little hepatic metabolism, and is primarily excreted unchanged in the urine . The compound is structurally similar to the neurotransmitter GABA, featuring an additional vinyl group that contributes to its mechanism of action . Researchers utilize this compound in studies focused on GABAergic systems and related pathways. It is critical to note that this product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1682217 Vigabatrin CAS No. 60643-86-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041153
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from acetone/water, White to off-white powder

CAS No.

68506-86-5, 60643-86-9
Record name Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68506-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vigabatrin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176C, 209 °C
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Neurobiological Mechanisms of Vigabatrin Action

Elucidation of Gamma-Aminobutyric Acid (GABA) System Modulation

Vigabatrin's action centers on enhancing GABAergic neurotransmission. frontiersin.orgpatsnap.com By increasing the availability of GABA, this compound aims to dampen excessive neuronal firing that contributes to seizures. patsnap.com

Irreversible Inhibition of GABA Transaminase (GABA-T)

This compound acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA into succinic semialdehyde. drugbank.comneupsykey.commedlink.commedcraveonline.commedchemexpress.comcaymanchem.compediatriconcall.compatsnap.comnih.gov This inhibition is selective and catalytic. medcraveonline.comcaymanchem.comresearchgate.net As a structural analog of GABA, this compound is accepted by the enzyme as a substrate. researchgate.net It is then converted into a reactive intermediate that covalently binds to the active site of GABA-T, leading to its irreversible inactivation. researchgate.net This irreversible binding means that the enzyme's activity is suppressed until new enzyme is synthesized, which takes several days. drugbank.comresearchgate.netfrontiersin.org This explains why the duration of this compound's effect is longer than its relatively short half-life in the body. drugbank.comresearchgate.netfrontiersin.orgresearchgate.net Studies in rats have shown that this compound can produce significant increases in brain GABA levels. medcraveonline.comresearchgate.net Even a 20% inhibition of GABA-T can lead to a noticeable rise in brain GABA levels. researchgate.net

Consequences of Elevated Brain GABA Levels

The irreversible inhibition of GABA-T by this compound leads to a significant increase in GABA concentrations in the central nervous system. drugbank.comneupsykey.commedlink.comresearchgate.netmedcraveonline.complos.orgnih.govpatsnap.comphysiology.org This elevation in GABA levels enhances inhibitory neurotransmission. patsnap.com Studies using magnetic resonance spectroscopy have confirmed that this compound increases brain GABA levels in humans. drugbank.comneupsykey.comneurology.orgnih.govcapes.gov.br For instance, a single oral dose of this compound (50 mg/kg) in patients with intractable epilepsy resulted in a rapid increase in brain GABA levels, rising by over 40% within 2 hours and increasing further by the next day. nih.gov

Here is a data table illustrating the increase in brain GABA levels after a single dose of this compound:

Time after 50 mg/kg Oral DoseBrain GABA Level (mmol/kg)Standard Error of Mean (SEM)Number of Patients (n)
Baseline0.950.077
2 hours1.340.13-
Next day1.440.08-
Day 51.160.14-
Day 81.030.10-

Data derived from a study using 1H magnetic resonance spectroscopy in the occipital cortex of patients with intractable epilepsy. nih.gov

While elevated GABA levels are generally associated with increased inhibition and anticonvulsant effects, the relationship is not always simple, and seizures can sometimes occur even with increased GABA. nih.gov Regional biochemical differences in the brain may play a role. nih.gov

This compound's Impact on Synaptic and Tonic GABAergic Inhibition

This compound's influence extends to both synaptic and tonic GABAergic inhibition, although its effects on these two forms of inhibition can be complex. Synaptic inhibition is mediated by the transient release of GABA into the synaptic cleft, activating postsynaptic GABA receptors. Tonic inhibition, on the other hand, is a more persistent form of inhibition mediated by ambient extracellular GABA activating extrasynaptic GABA receptors. frontiersin.org

Investigation of Alternative or Synergistic Mechanisms

While the primary mechanism of this compound is the inhibition of GABA-T, research has also explored alternative or synergistic mechanisms that might contribute to its therapeutic effects, particularly in specific conditions like Tuberous Sclerosis Complex (TSC).

Modulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

Studies have investigated a potential link between this compound and the mammalian target of rapamycin (mTOR) pathway, a key signaling pathway implicated in various neurological disorders, including TSC. plos.org Research in a mouse model of TSC found that this compound not only increased brain GABA levels and inhibited seizures but also partially inhibited mTOR pathway activity. plos.org This inhibition was observed in glial proliferation in vivo and reduced mTOR pathway activation in cultured astrocytes. plos.org This suggests that this compound's unique efficacy in certain types of epilepsy, such as those associated with TSC, might be partly attributable to a novel mechanism involving the inhibition of the mTOR pathway, in addition to its effects on GABA. plos.org

Influence on Glutamate-Glutamine Cycling and Neurotransmitter Balance

This compound's impact on GABA metabolism can also indirectly influence other neurotransmitter systems, including the glutamate-glutamine cycle. GABA is synthesized from glutamate (B1630785), and glutamate and glutamine are interconverted in a metabolic cycle involving both neurons and glial cells. medcraveonline.comnih.gov

Studies have shown that this compound can affect the levels of other amino acids and neurotransmitters. For instance, nuclear magnetic resonance spectroscopy in patients treated with this compound has shown increased levels of glutamine and corresponding decreased levels of glutamate in cerebrospinal fluid. neupsykey.com This suggests that the changes in GABA levels induced by this compound can influence the balance of excitatory and inhibitory neurotransmitters by impacting the glutamate-glutamine cycle. neupsykey.comnih.gov Additionally, this compound has been shown to increase the levels of other substances like β-alanine and homocarnosine (B1673341). neupsykey.comnih.gov

The increase in cytosolic GABA due to GABA-T inhibition can also favor the reversal of the GABA transporter, leading to nonvesicular GABA release. uiowa.edu This carrier-mediated GABA release, which can be induced by factors like increased intracellular sodium and depolarization, may also contribute to the inhibitory effects of this compound, particularly during conditions of heightened neuronal activity like seizures. uiowa.edu

Effects on Neurotrophin Expression and Survival-Promoting Proteins

Research, primarily in developing rat models, has investigated the effects of this compound on neurotrophin expression and the concentration of survival-promoting proteins. Studies have indicated that exposure to this compound, at plasma concentrations relevant for seizure control in humans, can be associated with reduced expression of neurotrophins and decreased concentrations of survival-promoting proteins in the brain. sukl.gov.czpnas.orgnih.govnih.gov This has been observed in the context of apoptotic neurodegeneration in the developing rat brain induced by several antiepileptic drugs, including this compound. sukl.gov.czpnas.orgnih.govnih.gov

Specifically, studies in P7 rats administered this compound have shown reduced expression of pro-survival neurotrophins. nih.govresearchgate.net This reduction in neurotrophins and survival-promoting proteins is suggested as a possible mechanism contributing to cognitive impairment and reduced brain mass associated with prenatal or postnatal exposure to certain antiepileptic therapies. pnas.orgnih.govnih.gov

In a study examining this compound-induced retinopathy in adult male albino rats, there was a significant decrease in the mRNA expression levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the this compound-treated group compared to controls. acbjournal.orgkoreascience.kr

Neurochemical and Electrophysiological Correlates of this compound Activity

The primary neurochemical correlate of this compound activity is the increase in GABA concentration within the CNS. This compound's irreversible inhibition of GABA-T leads to elevated levels of GABA in the brain and cerebrospinal fluid (CSF). researchgate.netpatsnap.compediatriconcall.commedlink.comneupsykey.com Studies in experimental animals and humans have demonstrated a dose-dependent increase in GABA concentrations following this compound administration. medlink.comneupsykey.com For instance, a dose of 50 mg/kg in rats can cause a significant increase in GABA in CSF and brain tissues. neupsykey.com Analysis of CSF GABA has been a key method to study the neurochemical effects of this compound in humans. neupsykey.com

Beyond its primary effect on GABA, this compound may also influence the levels of other amino acids and neurotransmitters, particularly at higher doses. neupsykey.com Increases in β-alanine and 4-guanidinobutyrate (4-GBA), both alternative substrates for GABA-T, have been observed in certain tissues following this compound administration. researchgate.netnih.gov Conversely, decreases in glutamine and threonine levels have been noted. neupsykey.com Preclinical studies in mice have shown dose-dependent increases in GABA in various tissues, including the brain, liver, prefrontal cortex (PFC), visual cortex (VC), and eye, with the exception of the brain where the increase plateaued at higher doses. nih.gov Increases in β-alanine were primarily confined to the liver and VC, while 4-GBA increased significantly in the brain, PFC, and VC, and in the eye at high doses. researchgate.netnih.gov

Electrophysiological studies have investigated the impact of this compound on neuronal activity, particularly in the context of its therapeutic effects and potential side effects. The increase in inhibitory GABAergic neurotransmission due to elevated GABA levels is the fundamental electrophysiological correlate underlying this compound's anticonvulsant activity. This enhanced inhibition helps to dampen the hyperexcitability characteristic of seizures.

Electrophysiological assessments, such as electroretinography (ERG) and electrooculography (EOG), have been used to evaluate the effects of this compound on visual function, given the association of the drug with visual field defects. nih.govneurology.orgneurology.orgmetrovision.fr Studies comparing patients on this compound to control groups on other antiepileptic drugs have reported abnormalities in retinal electrophysiology. nih.govneurology.orgneurology.orgmetrovision.fr These include reductions in the amplitudes of cone and rod b-waves of the ERG, reduced oscillatory potential amplitudes, and delayed oscillatory potentials. nih.gov Reduced Arden indices in EOG have also been observed. nih.gov These electrophysiological changes, particularly the reduction in cone b-wave amplitude and oscillatory potentials, have been shown to correlate with visual field loss in patients treated with this compound. nih.govneurology.orgneurology.org Abnormalities in the cone (30Hz) flicker response, including increased latency and decreased amplitude, have also been consistently associated with impaired visual fields under this compound. neurology.orgmetrovision.fr These findings suggest effects of this compound on retinal function that extend beyond those mediated solely by GABA receptors. nih.gov

In the context of epileptic spasms, electroencephalogram (EEG) analysis has been used to explore electrophysiological markers correlated with clinical responses to this compound. nih.gov Studies have shown that infants with epileptic spasms exhibit diffuse increases in delta and theta power compared to healthy controls. nih.gov Furthermore, analysis of functional connectivity using the weighted phase-lag index (wPLI) has revealed higher global connectivity in subjects with epileptic spasms. nih.gov Specific patterns of beta and alpha connectivity in different brain regions have been associated with favorable and poorer responses to this compound-based treatment in these infants. nih.gov

Pre Clinical Research on Vigabatrin

In Vitro Studies of GABA-T Inhibition and GABA Accumulation

In vitro studies have confirmed that vigabatrin is a potent and selective irreversible inhibitor of GABA-T. This irreversible binding leads to a sustained increase in GABA levels as enzyme activity only recovers with the synthesis of new GABA-T. researchgate.netnih.gov This mechanism is distinct from other GABAergic compounds, such as tiagabine, which blocks GABA uptake transporters. nih.gov Studies have shown that inhibiting GABA-T with this compound results in decreased enzyme activity in various tissues, including brain, liver, and kidney, and significantly increased levels of GABA in liver, brain, and plasma. frontiersin.org The accumulation of GABA due to GABA-T inhibition can also lead to elevated levels of 2-pyrrolidinone, a cyclization product of GABA. frontiersin.org

Animal Models of Epilepsy and Seizure Control

Animal models have been crucial in understanding this compound's anticonvulsant efficacy across different seizure types and in determining dose-response relationships.

Efficacy in Diverse Seizure Types (e.g., Partial Seizures, Infantile Spasms)

This compound has demonstrated anticonvulsant activity in a range of experimental seizure models. In animal models, VGB has been shown to abort acute focally evoked pilocarpine-induced seizures, pentylenetetrazole (PTZ)-induced seizures, and tetrodotoxin-induced infantile spasms. researchgate.net It generally exhibits broad-spectrum anticonvulsant activity. researchgate.net

In a mouse model of Tuberous Sclerosis Complex (TSC), this compound treatment almost completely suppressed the development of seizures. researchgate.netnih.govaesnet.org The efficacy of this compound in this model was comparatively better than other standard antiseizure medications like phenytoin (B1677684) and phenobarbital, which reduced seizure frequency by a lower percentage. nih.gov

Studies using audiogenically kindled rats have shown that this compound more effectively suppresses clonic convulsions compared to running and tonic ones. nih.gov This selective effect is hypothesized to result from different sensitivities of forebrain and brainstem epileptic networks to the presumed GABA enhancement. nih.gov

In models of infantile spasms, such as the tetrodotoxin (B1210768) (TTX) model, this compound was found to be quite effective in suppressing spasms and abolishing hypsarrhythmia in most animals treated. researchgate.netmdpi.com This mirrors the human responsiveness to this compound in infantile spasms. researchgate.net

Dose-Response Relationships and Efficacy Thresholds in Animal Models

Pre-clinical studies have explored the dose-response relationships of this compound in animal seizure models. In mice with mercaptopropionic acid (MPA)-induced seizures, this compound administered intraperitoneally 5 hours prior to MPA antagonized the total number of seizure episodes and the number of convulsing mice in a dose-dependent manner. fda.gov The ED50 (effective dose for 50% of animals) for decreasing the number of mice with convulsions was observed to be between 150 and 200 mg/kg in this model. fda.gov Interestingly, doses higher than 750 mg/kg were less protective. fda.gov Chronic treatment in mice also showed reduced convulsions in the MPA model, with enhanced protection observed with increasing acute doses on the 18th day. fda.gov However, lower doses (25 and 50 mg/kg) paradoxically increased the number of tonic seizures in this specific model. fda.gov

In albino rats, the ED50 of this compound against Metrazol-induced convulsions was observed to be 67 mg ± 10.20 mg/100gm of body weight. saspublishers.com The protective effect peaked around 3 hours after administration at a dose of 500 mg/100gm body weight. saspublishers.com

In the Tsc1GFAPCKO mouse model of TSC, treatment with this compound at 200 mg/kg/day almost completely inhibited seizures. aesnet.org

These studies indicate that the effective dose range can vary depending on the animal model and seizure type.

Neurodevelopmental Impact Studies in Developing Brains

Animal studies have raised concerns about the potential neurodevelopmental impact of this compound, particularly in the developing brain. researchgate.netfda.govfda.gov The developing animal appears to demonstrate greater sensitivity to this compound-induced toxicity than the adult. fda.gov

Myelination and Axonal Integrity

Histopathological studies in animals, including rats and dogs, have shown that this compound can cause intramyelinic edema, resulting in microvacuolations in specific brain regions. researchgate.netresearchgate.net This damage is reported to be reversible upon discontinuation of this compound treatment. researchgate.net MRI studies in animals have shown that changes in T2 signal intensity correlate with the extent of myelin microvacuolation. researchgate.net

In immature rats dosed daily with this compound from age 12 to 16 days, decreased myelin staining in the external capsule and axonal degeneration in the white matter have been observed at doses comparable to those used clinically. researchgate.netnih.gov Studies using diffusion tensor imaging (DTI) in animal models have shown that changes in parallel diffusivity (D‖) reflect axonal integrity, while changes in perpendicular diffusivity (D⊥) reflect alterations in myelination. nih.gov Findings in some studies suggest that axonal changes may play a greater role in observed abnormal signal intensity than myelin changes. nih.gov

While the vacuolar changes observed in animals may subside after this compound withdrawal, some studies in rats and mice have detected evidence of residual damage, such as swollen axons and mineralized bodies in the cerebellum, indicative of increased myelin turnover and axonal damage. fda.gov

Neuronal Survival and Neurodegeneration

Studies in developing rat brains have indicated that this compound, along with other antiepileptic drugs, can cause apoptotic neurodegeneration at plasma concentrations relevant for seizure control in humans. sukl.gov.czresearchgate.netfrontiersin.orgpnas.orgnih.gov This neuronal death has been associated with reduced expression of neurotrophins and decreased concentrations of survival-promoting proteins in the brain. sukl.gov.czresearchgate.netpnas.orgnih.gov The effect can be dose-dependent and occur with single dose exposure. frontiersin.org

In immature rats exposed to clinically comparable doses of this compound, evidence of glial cell death in the white matter and reactive astrogliosis in the frontal cortex have been reported. researchgate.netnih.govsukl.gov.cz These findings suggest that this compound can have adverse effects on the developing brain, potentially through direct toxicity or indirectly via elevated GABA levels. sukl.gov.cz

Studies in neonatal rats have also shown that this compound treatment can trigger retinal ganglion cell loss in addition to photoreceptor damage. sukl.gov.cz

The brain lesions seen in juvenile rats exposed to this compound appear primarily in the neuropil (gray matter regions), whereas in adult rats, the lesions are primarily in white matter areas, indicating a different pattern of pathology in the developing brain. fda.govfda.gov

Interactive Data Table: Summary of Selected Pre-clinical Findings

Study TypeAnimal ModelKey FindingRelevant Section
In VitroEnzyme AssayIrreversible inhibition of GABA-T leading to increased GABA. researchgate.netnih.gov3.1
Animal ModelTsc1GFAPCKO MouseAlmost complete suppression of seizures; partial inhibition of mTOR pathway and glial proliferation. researchgate.netnih.govaesnet.org3.2.1
Animal ModelAudiogenically Kindled RatsSelective suppression of clonic seizures over running/tonic seizures. nih.gov3.2.1
Animal ModelMPA-induced seizures (Mice)Dose-dependent antagonism of seizures (ED50 150-200 mg/kg); higher doses less protective. fda.gov3.2.2
Animal ModelMetrazol-induced convulsions (Rats)ED50 of 67 mg/100gm body weight. saspublishers.com3.2.2
NeurodevelopmentalImmature Rats/DogsIntramyelinic edema and microvacuolation in brain white matter. researchgate.netresearchgate.net3.3.1
NeurodevelopmentalImmature RatsDecreased myelin staining and axonal degeneration in white matter. researchgate.netnih.govsukl.gov.cz3.3.1
NeurodevelopmentalDeveloping Rat BrainApoptotic neurodegeneration at therapeutically relevant concentrations. sukl.gov.czresearchgate.netfrontiersin.orgpnas.orgnih.gov3.3.2
NeurodevelopmentalImmature RatsGlial cell death and reactive astrogliosis. researchgate.netnih.govsukl.gov.cz3.3.2

Behavioral and Cognitive Outcomes in Animal Models

Studies in animal models have investigated the impact of this compound on behavioral and cognitive functions, alongside its anti-seizure effects. Research using lithium-pilocarpine-induced seizure modeling in Sprague-Dawley rats explored the effect of this compound on epileptogenesis and subsequent cognitive function. While this compound successfully reduced spontaneous recurrent seizures, hippocampal neuronal damage, and chronic mossy fiber sprouting, it did not appear to preserve cognitive performance in inhibitory avoidance testing in this model. nih.gov This suggests a potential dissociation between this compound's anti-seizure effects and its impact on cognitive outcomes in this specific pre-clinical model.

Another study in mice examined the time course of behavioral changes induced by postnatal this compound treatment using an open field test and its effect on recognition memory. This research indicated that this compound treatment significantly modulated the expression of synaptobrevin/vesicle-associated membrane protein (VAMP) II and synaptotagmin (B1177969) (Synt) I. sukl.gov.cz A transient decrease in the expression of these proteins was followed by a sustained increase in both the hippocampus and cerebral cortex. sukl.gov.cz These findings propose a potential mechanism involving synaptic protein modulation that might underlie cognitive impairment observed with pre- or postnatal exposure to antiepileptic therapy, including this compound. sukl.gov.cz

Furthermore, a study using a tetrodotoxin (TTX)-induced infantile spasms animal model reported that while this compound suppressed spasms, it did not aid in the retention of cognitive performance. researchgate.net This observation highlights the need for further research into the role of this compound in epileptogenesis and its effects on cognitive function in various epilepsy models. researchgate.net

Investigation of this compound's Influence on Specific Genetic Epilepsy Models (e.g., Tuberous Sclerosis Complex Mouse Models)

Pre-clinical investigations have extensively explored this compound's effects in genetic epilepsy models, particularly those mimicking Tuberous Sclerosis Complex (TSC). TSC is a genetic disorder often associated with intractable epilepsy, and this compound has shown unique efficacy in treating seizures in patients with TSC. researchgate.netnih.gov

Studies utilizing the Tsc1GFAPCKO mouse model, characterized by early, progressive, and eventually lethal seizures, have provided significant insights. researchgate.netnih.govclinicaltrials.govplos.org In this model, this compound treatment led to an increase in GABA concentration in the brain. researchgate.netnih.govclinicaltrials.govplos.org This increase in GABA was associated with a significant decrease in seizure frequency and a modest improvement in survival in the Tsc1GFAPCKO mice compared to vehicle-treated controls. researchgate.netnih.govclinicaltrials.govplos.org

Beyond its known GABAergic mechanism, research in TSC mouse models has also investigated this compound's potential influence on the mammalian target of rapamycin (B549165) (mTOR) pathway, which is dysregulated in TSC. researchgate.netnih.govclinicaltrials.govplos.org Studies have shown that this compound treatment partially inhibited mTOR pathway activity in the cortex and hippocampus of Tsc1GFAPCKO mice in a dose-dependent manner. researchgate.netnih.govclinicaltrials.govplos.org It also reduced mTOR pathway activation in cultured astrocytes from both knockout and control mice. researchgate.netnih.govplos.org While this compound strongly inhibited seizures in this model, its effects on survival and glial proliferation were modest, and it did not impact megalencephaly. aesnet.org These findings suggest that in addition to modulating GABA, this compound may act as a weak mTOR inhibitor, potentially contributing to its specific efficacy in TSC, although its effects differ from classic mTOR inhibitors like rapamycin. aesnet.org

Early treatment with this compound has also been reported to have "antiepileptogenic" effects in a genetic rat model of absence epilepsy. clinicaltrials.gov This suggests a potential role for this compound in preventing or modifying the development of epilepsy in certain genetic contexts. clinicaltrials.gov

Pre-clinical data from TSC mouse models demonstrating this compound's effect on seizures and the mTOR pathway have provided a scientific basis for investigating this compound as a potential anti-epileptogenesis treatment in TSC. clinicaltrials.gov

Summary of Key Findings in TSC Mouse Models:

OutcomeThis compound Treatment Effect in Tsc1GFAPCKO MiceSource(s)
Brain GABA LevelsIncreased researchgate.netnih.govclinicaltrials.govplos.org
Seizure FrequencySignificantly Decreased researchgate.netnih.govclinicaltrials.govplos.org
SurvivalModestly Improved researchgate.netnih.govclinicaltrials.govplos.org
mTOR Pathway ActivityPartially Inhibited (dose-dependent) researchgate.netnih.govclinicaltrials.govplos.org
Glial ProliferationPartially Inhibited researchgate.netnih.govplos.org
MegalencephalyNo significant effect aesnet.org

Note: This table is based on findings in the Tsc1GFAPCKO mouse model of TSC.

Clinical Research on Vigabatrin Efficacy

Therapeutic Applications in Epileptic Syndromes

Vigabatrin has demonstrated efficacy in the treatment of certain epileptic syndromes, with significant research supporting its use in infantile spasms and as an add-on therapy for refractory complex partial seizures. nih.govclinicaltrials.eusukl.gov.cz

Infantile Spasms (West Syndrome)

Infantile spasms, a severe form of epilepsy occurring in infancy, are characterized by brief, often subtle, seizures and are frequently associated with developmental regression and a chaotic EEG pattern known as hypsarrhythmia. practicalneurology.com this compound is an FDA-approved treatment for infantile spasms and is considered a first-line therapy in certain cases. clinicaltrials.eunih.gov Multiple clinical trials have evaluated the efficacy of this compound in treating this challenging condition. sukl.gov.cz

Comparative Efficacy Studies (e.g., vs. ACTH, Corticosteroids)

Comparative studies have investigated the efficacy of this compound against other standard treatments for infantile spasms, such as ACTH and corticosteroids. One randomized controlled trial comparing this compound and ACTH as first-line treatment showed cessation of seizures in 48% of patients treated with this compound compared to 74% in the ACTH group. bmj.com Another comparative study indicated a significant response rate of 73% with this compound compared to 63% with steroids, suggesting this compound could be considered a first-line therapy irrespective of etiology. pjms.com.pk However, some studies, including the UK Infantile Spasms Study (UKISS), found that hormonal therapies (prednisolone or ACTH) resulted in a higher rate of spasm cessation at 2 weeks compared to this compound (73% vs. 54%). mdpi.com Despite this, a follow-up to the UKISS study indicated that by 12-14 months, seizure-free rates were similar between the hormonal and this compound groups. medscape.com A meta-analysis also found that ACTH was more beneficial in controlling spasms than this compound for patients without tuberous sclerosis complex. frontiersin.org Combination therapy with hormonal treatment and this compound has also been explored, with one retrospective study suggesting a significantly better response rate with combination therapy compared to this compound monotherapy (55.3% vs. 39.1%). mdpi.com

Here is a summary of comparative efficacy findings in Infantile Spasms:

Treatment ComparisonOutcomeThis compound Response RateComparator Response RateSource
This compound vs. ACTH (Study 1)Seizure Cessation48%74% bmj.com
This compound vs. SteroidsSignificant Response73%63% pjms.com.pk
This compound vs. Hormonal Therapy (UKISS)Spasm Cessation at 2 weeks54%73% mdpi.com
This compound vs. ACTH (Meta-analysis, non-TSC)Spasm CessationLowerHigher frontiersin.org
This compound Monotherapy vs. Combination (VGB + Prednisolone)Response Rate (retrospective)39.1%55.3% mdpi.com
Role in Tuberous Sclerosis Complex (TSC)-Associated Infantile Spasms

This compound is particularly effective in treating infantile spasms associated with Tuberous Sclerosis Complex (TSC). clinicaltrials.eunih.govresearchgate.netviamedica.plcore.ac.ukjaper.innih.govactaneurologica.com Studies have consistently shown high response rates in this specific population. A review of studies reported that 95% of patients with TSC had complete cessation of their infantile spasms when treated with this compound, compared to 54% of patients without TSC. nih.gov Another study found that all 11 infants with TSC treated with this compound were spasm-free, compared to 5 out of 11 treated with hydrocortisone (B1673445). nih.gov The mean time to spasm disappearance was also significantly shorter with this compound (3.5 days) compared to hydrocortisone (13 days) in this TSC cohort. nih.gov Current guidelines often recommend this compound as the first-line therapy for infantile spasms in patients with TSC. japer.in

Long-term Outcome and Developmental Trajectories

The long-term outcomes and developmental trajectories in children with infantile spasms treated with this compound have been assessed in several studies. While immediate spasm control is crucial, the underlying etiology and pre-existing developmental profile are significant prognostic factors for long-term outcomes. nih.govresearchgate.net One study following a cohort of 180 infants treated with this compound reported that 56.9% achieved spasm cessation within a mean of 5 days. nih.gov After a long-term follow-up (mean 10.64 years), 38.1% of responders had severe neurologic dysfunction, 42% had subsequent epilepsy, and 42.2% had unfavorable intellectual outcomes. nih.gov However, the long-term prognosis for idiopathic cases treated with this compound was reported as favorable, with most being intellectually normal. nih.gov While some studies initially showed hormonal treatment to control spasms sooner, follow-up studies have indicated similar seizure-free rates between hormonal and this compound groups at later time points. medscape.com Early clinical response to treatment has been associated with improved epilepsy and developmental outcomes. lenus.ie

Refractory Complex Partial Seizures

This compound is also indicated as an add-on therapy for refractory complex partial seizures in adults and children who have not responded adequately to other treatments. nih.govclinicaltrials.eusukl.gov.czsabril.net

Add-on Therapy Efficacy

Here is a summary of add-on therapy efficacy for Refractory Complex Partial Seizures:

Study TypePatient PopulationThis compound Dose ( g/day )Responder Rate (this compound)Responder Rate (Placebo)Source
Review of Double-Blind, Placebo-ControlledAdults344.2%13.8% nih.gov
Double-Blind, Placebo-Controlled (Study 1)AdultsNot specified48%26% researchgate.netresearchgate.net
Double-Blind, Placebo-Controlled (Study 2)Adults124%7% nih.gov
Double-Blind, Placebo-Controlled (Study 2)Adults351%7% nih.gov
Double-Blind, Placebo-Controlled (Study 2)Adults654%7% nih.gov
Retrospective StudyInfants/ChildrenNot specified34% (17% seizure-free)Not applicable nih.gov
Monotherapy Efficacy in Specific Cohorts

Clinical research has evaluated the efficacy of this compound as monotherapy in specific patient populations, particularly in the treatment of infantile spasms (West syndrome). This compound is considered to provide rapid and effective seizure control in West syndrome. sukl.gov.cz It is often considered the preferred treatment for infantile spasms due to tuberous sclerosis complex (TSC). sukl.gov.cznih.govnih.govresearchgate.net

A randomized, single-masked, multicenter study involving children younger than 2 years with recent-onset infantile spasms evaluated different doses of this compound. In this study, 32 out of 142 evaluable patients were responders, defined as being free of infantile spasms for 7 consecutive days within the first 14 days of therapy. Response was significantly higher in the high-dose group compared to the low-dose group. nih.gov The time to response was also shorter in those receiving high-dose this compound and in those with TSC compared to other etiologies. nih.gov

Other Epileptic Syndromes and Seizure Types (e.g., Focal Epilepsy)

This compound has also been investigated as an add-on therapy for drug-resistant focal epilepsy. viamedica.plnih.govcochrane.orgresearchgate.net A Cochrane review including 11 clinical trials with 756 participants aged 10 to 64 years investigated this compound as an add-on for drug-resistant focal epilepsy. nih.govcochrane.orgresearchgate.net The findings suggest that patients treated with this compound may be two to three times more likely to experience a 50% or greater reduction in seizure frequency compared to those receiving placebo. viamedica.plnih.govcochrane.orgresearchgate.net

In a retrospective study of children with epilepsy, this compound was found to be effective in various seizure types, including partial epilepsies. medlink.com A clinical trial evaluating this compound as adjunctive therapy in children with refractory epilepsy reported a significant reduction in daily seizure frequency after three and six months of treatment. nih.gov The responder rate (≥50% reduction in seizure frequency) was 67.2% at three months and 56.7% at six months in this study. nih.gov

Table 1: Efficacy of this compound in Selected Studies

Study TypePatient PopulationKey FindingCitation
Meta-analysis of RCTs and OSsPatients with IESS (new-onset)Hormonal monotherapy better than VGB monotherapy overall; VGB more effective in TSC-associated IESS. nih.govnih.gov
Randomized, Single-Masked, Multicenter StudyInfants < 2 years with recent-onset Infantile SpasmsHigher response rate with high-dose VGB; shorter time to response in high-dose group and TSC patients. nih.gov
Cochrane Review of RCTsAdults (10-64 years) with drug-resistant Focal EpilepsyVGB may be 2-3 times more likely to achieve ≥50% seizure reduction vs placebo. nih.govcochrane.orgresearchgate.net
Clinical Trial (Adjunctive)Children with Refractory EpilepsySignificant reduction in daily seizure frequency (56% at 3 months, 54.5% at 6 months); Responder rate >50%. nih.gov

Pharmacodynamic Studies in Human Subjects

This compound's pharmacodynamic effects in humans are primarily related to its mechanism of action: the irreversible inhibition of GABA-T, leading to increased GABA levels in the central nervous system. wikipedia.orgnih.govmedlink.comsukl.gov.cz

GABA Level Measurement in Cerebrospinal Fluid and Brain

Studies in humans have measured GABA levels in both cerebrospinal fluid (CSF) and brain tissue following this compound administration. This compound has been shown to increase GABA concentrations in the brains of experimental animals and in the CSF of patients in a dose-dependent manner. medlink.com

Serial, in vivo measurements of GABA levels in the human occipital lobe using 1H NMR spectroscopy have demonstrated that brain GABA content increases following the initiation of this compound treatment. nih.govpnas.orgnih.govnih.gov Studies have shown a dose-dependent two- to threefold rise in CSF total GABA, free GABA, and homocarnosine (B1673341) levels with this compound. cambridge.org Lumbar CSF GABA concentrations have been reported to increase significantly after 1-3 months of standard dose this compound therapy. pnas.org

One study using 1H NMR spectroscopy in patients with complex partial seizures found that brain GABA content increased with this compound treatment up to a certain daily dose, with additional dose increases failing to further increase brain GABA content. nih.gov Similarly, another study noted that increasing the daily dose beyond a certain point did not lead to further increases in brain GABA levels. nih.gov

Correlation of GABA Levels with Seizure Control

Research has explored the relationship between increased GABA levels and seizure control in patients treated with this compound. Increased brain GABA concentration has been associated with improved seizure control. nih.gov One study found that starting this compound treatment improved seizure control when GABA levels increased above a certain threshold. nih.gov

While some studies have shown a correlation between elevated GABA levels and therapeutic response, others have suggested that the changes in CSF levels of neurotransmitter amino acids are not necessarily related to the clinical response. cambridge.orgresearchgate.net It has been proposed that patients' responses to this compound may depend more on the underlying pathophysiology of their epilepsy than on the achieved reduction of GABA-T activity or GABA levels. cambridge.org

Clinical Trial Methodologies and Outcomes

Clinical trials investigating this compound have employed various methodologies to evaluate its efficacy and outcomes in different epileptic conditions. These include randomized controlled trials (RCTs) and observational studies. sukl.gov.cznih.govnih.govviamedica.plresearchgate.netpnas.orgresearchgate.net

Randomized Controlled Trials

Randomized controlled trials are a key methodology used to assess the efficacy of this compound. nih.govnih.govnih.govviamedica.plresearchgate.netpnas.orgresearchgate.netcureepilepsy.orgactaneurologica.com These trials involve randomly assigning participants to receive either this compound or a comparator (such as placebo or another antiepileptic drug) to minimize bias. nih.govnih.govviamedica.plcureepilepsy.org

In the context of infantile spasms, RCTs have compared this compound to placebo, hydrocortisone, ACTH, or methylprednisolone. sukl.gov.cz A meta-analysis included five RCTs comparing this compound to hormonal monotherapy for IESS. nih.govnih.gov

For drug-resistant focal epilepsy, a Cochrane review identified 11 randomized, double-blind, placebo-controlled trials evaluating this compound as add-on therapy. nih.govcochrane.orgresearchgate.net These trials typically assessed outcomes such as the proportion of patients achieving a 50% or greater reduction in seizure frequency. nih.govcochrane.orgresearchgate.net

Long-term Observational Studies and Real-world Data

Long-term observational studies and real-world data provide valuable insights into the sustained efficacy of this compound in clinical practice. One open multicenter study evaluated the long-term efficacy and safety of this compound in 254 patients with refractory epilepsy, 82% of whom had partial seizures. These patients had a median monthly seizure frequency of 15.7 despite taking an average of 2.2 other antiepileptic drugs nih.gov. With this compound treatment, the median seizure frequency was reduced to approximately 35% of the baseline frequency, and this reduction remained stable over time, even with a 10% decrease in concurrent medications nih.gov. The study noted a low discontinuation rate due to insufficient efficacy (11%), with most such discontinuations occurring within the first six months nih.gov. Efficacy was maintained in patients who continued treatment for two or three years nih.gov.

Real-world data from a cohort of 198 individuals with infantile epileptic spasms syndrome (IESS) treated with this compound between 2000 and 2018 showed that 57.1% of the cohort were responders. Among responders, 56.6% responded to this compound alone, and 33.6% responded to this compound combined with steroids researchgate.net. Relapses of spasms occurred in 29% of responders, more frequently in those with later onset of spasms and those who received this compound for less than 24 months after spasm cessation researchgate.net. At follow-up, 46.5% of the whole cohort were seizure-free, including 13.1% who were free of therapy researchgate.net.

A real-life study comparing sequential this compound and oral steroids versus immediate combination therapy for IESS found that the immediate combination resulted in a significantly higher rate of spasm-free infants at day 14 (64%) compared to sequential therapy (27.5%). This difference remained significant at day 30 (76% vs. 55%) nih.gov. However, when considering the spasm-free rate after infants had received both treatments, regardless of the timing, no significant difference was observed between the two approaches nih.gov.

Meta-analyses and Systematic Reviews of Efficacy

Meta-analyses and systematic reviews provide a comprehensive assessment of this compound's efficacy by pooling data from multiple studies. A systematic review and meta-analysis evaluating this compound's efficacy in treating infantile epileptic spasms syndrome (IESS) included five randomized controlled trials (RCTs) and nine observational studies (OSs) comparing this compound to hormonal monotherapy researchgate.netnih.gov. The meta-analysis of RCTs indicated that hormonal monotherapy was significantly more effective than this compound monotherapy for patients with new-onset IESS researchgate.netnih.gov. The analysis of observational studies supported this finding researchgate.netnih.gov. However, this compound was found to be more effective in patients with IESS associated with tuberous sclerosis complex (TSC) compared to those with other etiologies researchgate.netnih.gov. There was no significant difference in efficacy when this compound was combined with hormonal therapy compared to hormonal monotherapy for IESS researchgate.netnih.gov. For non-TSC-associated IESS, hormonal therapy is considered superior to this compound as initial monotherapy, while this compound is the first choice for patients with IESS due to TSC nih.govnih.gov.

A network meta-analysis assessing the effectiveness of various single anti-seizure medications as adjunctive therapy for drug-resistant focal epilepsy included 53 RCTs frontiersin.org. Compared to placebo, this compound demonstrated statistically significant effectiveness in achieving a 50% response rate, with a Relative Risk (RR) of 2.34 (95% CI: 1.58–3.46) frontiersin.org. This meta-analysis identified this compound among several other antiepileptic drugs that showed reliable effectiveness for drug-resistant focal epilepsy frontiersin.org.

Another systematic review and meta-analysis focused on adverse events associated with this compound for epileptic spasms but also acknowledged the recognized efficacy of this compound in treating IESS, noting its approval by the FDA for monotherapy of IESS and as adjunctive therapy for refractory complex partial seizures researchgate.net.

While short-term studies reviewed in a Cochrane analysis of this compound add-on for drug-resistant focal epilepsy showed that patients given this compound may be two to three times more likely to experience a 50% or greater reduction in seizure frequency compared to placebo, the certainty of this evidence was low cochrane.org. The review noted that all included trials were of short duration, precluding reporting on long-term effects from these specific trials cochrane.org. However, it referenced reviews of longer-term observational studies that have reported the development of visual problems with long-term this compound use cochrane.org.

Data Table Example (Illustrative, based on search results):

Study TypePatient PopulationComparison GroupOutcome (e.g., Seizure Reduction)Key FindingCitation
Observational254 patients with refractory epilepsyBaselineMedian monthly seizure frequencyReduced to ~35% of baseline, stable long-term. nih.gov
Observational19 patients with complex partial seizures (add-on)Placebo (crossover)Seizure frequency reductionSignificant decrease; 2 seizure-free, 10 with >50% reduction. nih.gov
Real-world Cohort198 individuals with IESSSequential vs. CombinedSpasm-free rate57.1% responders; relapse in 29% of responders. researchgate.net
Real-world StudyIESS cohorts (sequential vs. combined VGB + steroids)Sequential VGB then steroidsSpasm-free rate at Day 14/30Combined therapy showed significantly higher spasm-free rates at Day 14/30. nih.gov
Meta-analysisIESS (RCTs)Hormonal monotherapyCessation of epileptic spasmsHormonal monotherapy significantly better than VGB monotherapy. researchgate.netnih.gov
Meta-analysisIESS (OSs)Hormonal monotherapyCessation of epileptic spasmsHormonal monotherapy better than VGB monotherapy. researchgate.netnih.gov
Meta-analysisIESS (OSs)TSC vs. other etiologiesCessation of epileptic spasmsVGB more effective in TSC. researchgate.netnih.gov
Network Meta-analysisDrug-resistant focal epilepsy (adjunctive)Placebo≥50% seizure reduction rateVGB showed statistically significant effectiveness (RR 2.34). frontiersin.org

Note: In a dynamic format, this data would be presented as an interactive table.

Adverse Event Mechanisms and Management in Vigabatrin Research

Neurotoxicity and Associated Mechanisms

Vigabatrin's neurotoxic potential is a major concern, manifesting as visual field defects and structural brain abnormalities. radiopaedia.orgmyesr.orgnih.govtsa.org.au These effects are thought to be linked to the drug's impact on GABAergic systems, although the precise mechanisms are still under investigation. sukl.gov.cznih.govnih.gov

Visual Field Defects (VFDs) and Retinal Damage

This compound-associated visual field loss (VAVFL) is a well-documented and often irreversible adverse effect. researchgate.nettscalliance.orgnih.gov It typically presents as a bilateral, concentric constriction of the visual field. researchgate.nettscalliance.org The prevalence of VFDs varies, with estimates ranging from 15-31% in infants, 15% in children, and 25-50% in adults. springermedizin.de The site of toxicity is believed to be the inner retina, potentially affecting photoreceptors, retinal ganglion cells, and their axons. researchgate.netspringermedizin.denih.gov

Several mechanisms have been proposed to explain this compound-induced ocular toxicity. One prominent hypothesis involves taurine (B1682933) deficiency. researchgate.netspringermedizin.denih.govnih.gov this compound can competitively inhibit taurine protein transporters, leading to reduced taurine levels in the retina. springermedizin.de Studies in animals have shown that this compound treatment triggers photoreceptor damage, retinal disorganization, gliosis, and retinal ganglion cell loss, and that taurine supplementation can partially prevent these retinal lesions. nih.govnih.gov This suggests that taurine deficiency may be responsible for the retinal phototoxicity observed with this compound. nih.gov Elevated GABA levels in the retina due to GABA transaminase inhibition may also play a role by affecting GABA-C receptors in the inner retina. springermedizin.de

While male gender has been suggested as a potential risk factor, age, body weight, and duration of epilepsy have not been consistently identified. mrcophth.com A cumulative dose of 1500 grams or more has been found to correlate significantly with the severity of VFDs. mrcophth.com Identifying predictive biomarkers for VAVFL is an active area of research. Electroretinography (ERG) has been explored as a tool to detect early changes associated with this compound toxicity, although its reliability as a sole screening tool has been questioned. reviewofophthalmology.comlkc.comrcophth.ac.uk Some studies suggest that specific ERG parameters, such as the amplitude of the cone flicker response or the cone off response, may serve as markers for this compound retinal toxicity. rcophth.ac.ukscholaris.ca

Given the risk of irreversible visual field loss, long-term ocular surveillance is recommended for patients receiving this compound. myesr.orgnih.govnih.govnih.govnih.govresearchgate.net Monitoring strategies have evolved over time. The US Food and Drug Administration (FDA) recommends eye examinations within 4 weeks of initiating treatment and then every 3 months until discontinuation. nih.govtsa.org.au Formal visual field testing is recommended for cooperative patients. nih.gov For young children or those unable to complete perimetry, alternative methods such as ERG and Optical Coherence Tomography (OCT) are recommended. nih.govtsa.org.aureviewofophthalmology.com OCT can be useful for detecting retinal nerve fiber layer thinning, which has been shown to correlate with the extent of visual field loss. reviewofophthalmology.com Regular monitoring aims to detect visual defects early, although detection in young children can be challenging. reviewofophthalmology.com

Brain Abnormalities (e.g., Intramyelinic Edema, Axonal Degeneration, Glial Cell Death, Reactive Astrogliosis)

This compound treatment, particularly in infants and young children, has been associated with reversible brain abnormalities observed on magnetic resonance imaging (MRI). radiopaedia.orgmyesr.orgnih.govresearchgate.net These abnormalities can include T2 hyperintensities and restricted diffusion in areas such as the basal ganglia, thalami, brainstem, and cerebellum. radiopaedia.orgmyesr.orgnih.gov Pathological findings in animal studies have revealed intramyelinic edema (myelin vacuolation), axonal degeneration in white matter, glial cell death, and reactive astrogliosis. sukl.gov.cznih.govresearchgate.net These findings suggest potential adverse effects on the developing brain. sukl.gov.cznih.gov

Reversibility and Long-term Neuropathological Outcomes

Preclinical studies in rodents and dogs have indicated that this compound can cause reversible intramyelinic edema and white matter vacuolation in the brain. researchgate.netnih.goveuropa.eu However, these neuropathological changes have not been observed in studies involving primates or in neuropathological examinations of human brain specimens from patients treated with long-term this compound therapy. nih.gov

Research in developing rats has shown that long-term this compound administration can lead to brain injury, including microvacuolation, TUNEL-positive nuclei, and swollen axons in areas like the corpus callosum, along with reduced myelination. researchgate.net While some of these changes, such as the white matter microvacuolation and abnormal MRI findings, appeared to reverse after drug cessation, other effects, like behavioral abnormalities and elevated T2 relaxation time in the hypothalamus, persisted. researchgate.net Another study in rats suggested that this compound could have adverse and potentially irreversible effects on the developing brain, observing decreased myelin staining, axonal degeneration, glial cell death, and reactive astrogliosis. sukl.gov.cz The mechanism for this damage could involve direct toxicity or be mediated by elevated GABA levels. sukl.gov.cz

In infants treated for infantile spasms with high doses of this compound, abnormal brain magnetic resonance imaging (MRI) findings and cases of intramyelinic edema (IME) have been reported. medsafe.govt.nz The clinical significance of these findings is currently unknown. medsafe.govt.nz

Neurobehavioral and Psychiatric Manifestations

This compound treatment can be associated with significant neurobehavioral and psychiatric side effects. cambridge.org These manifestations can occur in patients with or without a pre-existing psychiatric history and are usually reversible upon dose reduction or gradual discontinuation of the drug. medsafe.govt.nz

Antiepileptic drugs (AEDs), including this compound, have been linked to an increased risk of suicidal thoughts or behavior, though the underlying mechanism is not fully understood. medsafe.govt.nz Patients receiving any AED should be monitored for the emergence or worsening of depression, suicidal ideation or behavior, and unusual changes in mood or behavior. medsafe.govt.nz

Mood and Behavioral Changes (e.g., Agitation, Irritability, Depression, Psychosis)

Mood and behavioral changes such as agitation, irritability, depression, and psychosis have been reported in patients treated with this compound. medsafe.govt.nzcambridge.orgnih.govcambridge.org In some large studies, approximately 2-4% of patients discontinued (B1498344) treatment due to severe depression, acute psychotic reactions, or other behavioral disturbances like agitation. cambridge.org These psychiatric events have been observed in patients regardless of their psychiatric history. medsafe.govt.nz

Psychosis as a treatment-emergent effect of this compound appears to be more common in patients with more severe epilepsy, particularly those with a right-sided EEG focus and significant seizure suppression. nih.gov Depression, when it occurs, is often associated with a past history of depressive illness and may not correlate with changes in seizure frequency. nih.gov Some research suggests a possible link between improved seizure control (forced normalization) and the emergence of psychiatric symptoms, including affective disorders. researchgate.net

A retrospective study examining behavioral and psychiatric disturbances in this compound-treated patients did not find evidence that a previous history of such issues increased the risk of these adverse reactions. nih.gov The study also suggested that a low starting dose of this compound did not reduce the risk of psychiatric and behavioral adverse drug reactions or prevent psychotic reactions. nih.gov

Cognitive Effects (e.g., Memory Impairment, Concentration Difficulties)

While generally considered to have few cognitive effects, this compound has been associated with some cognitive changes. cambridge.orgnih.gov Studies have assessed cognitive function, including memory and concentration, in patients treated with this compound. nih.govoup.comresearchgate.net

Some studies have reported minimal or no detrimental effects on cognitive functions with this compound, with some even suggesting improvements in memory retrieval and mental flexibility over time. nih.govoup.com In double-blind, placebo-controlled studies, this compound demonstrated few cognitive adverse effects compared to placebo. nih.gov One study found that this compound produced fewer adverse cognitive effects than carbamazepine. nih.gov

However, another study in adolescents and adults with partial epilepsy reported impaired performance in motor speed and a design learning test during the initial treatment phase. nih.govresearchgate.net These negative effects were primarily observed in non-responders who tolerated the drug poorly. nih.gov Subjective memory impairment has also been reported as an adverse effect in some patients. researchgate.net While objective memory impairment related to this compound had not been widely reported previously, a statistically significant impairment in visual memory was observed in one study's this compound group, although the magnitude of the change was small. researchgate.net Patients with partial seizures, especially temporal lobe epilepsy, may have pre-existing memory dysfunction, potentially making them more susceptible to cognitive effects. researchgate.net

A small minority of adult patients (5 out of 364 in one study) have been reported to develop parkinsonism with associated memory problems and psychomotor slowing. nih.gov Minor cognitive changes have also been reported in elderly patients and children. nih.gov

Pharmacovigilance and Safety Profiles in Diverse Patient Populations

Pharmacovigilance efforts are crucial for monitoring the safety profile of this compound across diverse patient populations. The risk of certain adverse events, such as visual field defects (VFDs), is a significant concern, leading to mandated monitoring programs. aesnet.orgfda.govresearchgate.net

Pediatric vs. Adult Patient Considerations

The safety and effectiveness of this compound have been established for specific indications in both pediatric and adult populations, but with important distinctions. This compound is approved as monotherapy for infantile spasms in pediatric patients aged 1 month to 2 years and as adjunctive therapy for refractory complex partial seizures in adults. aesnet.orgfda.gov Safety and effectiveness have also been established for adjunctive treatment of refractory complex partial seizures in pediatric patients aged 10 to 16 years, but not in those under 10 years of age for this indication. fda.govebmconsult.com

Studies suggest that the risk of visual field loss associated with this compound exposure is significantly lower in pediatric patients compared to adults. researchgate.nettscalliance.org While the prevalence of VFDs in adults is estimated to be between 25% and 50%, estimates for infants and children range from 15% to 31% and 15%, respectively. researchgate.netspringermedizin.de However, evaluating visual fields in infants and young children presents challenges. researchgate.net

Abnormal MRI signal changes and intramyelinic edema have been observed in infants and young children treated with this compound. medsafe.govt.nzmsnlabs.com The clinical significance of these findings is currently unknown. medsafe.govt.nz

Pharmacokinetic studies indicate differences in this compound clearance between pediatric and adult patients. The clearance is lower in infants (5 months to 2 years) compared to older children (3 to 16 years) and adults. nih.govebmconsult.commsnlabs.com

Special Populations (e.g., Renal Impairment, Pregnancy)

This compound is primarily eliminated unchanged by the kidneys, with approximately 80% to 95% excreted in urine. mims.comnih.govmsnlabs.com Therefore, caution is necessary when administering this compound to patients with renal impairment. nih.goveuropa.eu

Regarding pregnancy, this compound is classified as Pregnancy Category C. ebmconsult.com Animal studies in pregnant mice involving high doses of this compound resulted in severe intrauterine growth restriction and fetal loss, along with reduced folate and B12 levels, raising concerns about neural tube defects. nih.gov this compound is excreted in human milk, and a decision should be made whether to discontinue nursing or discontinue the drug. ebmconsult.com

This compound does not undergo significant hepatic metabolism, so dose adjustment is generally not considered necessary for patients with liver failure. nih.gov

Risk Evaluation and Mitigation Strategies (REMS) in Clinical Practice and Research

This compound is associated with a significant risk of permanent bilateral concentric visual field constriction, which can manifest as tunnel vision and potentially reduce visual acuity. fda.govdrugs.com Due to this serious known risk, the U.S. Food and Drug Administration (FDA) requires a Risk Evaluation and Mitigation Strategy (REMS) program for all this compound products to ensure that the benefits of the drug outweigh its risks. vigabatrinrems.comvigadrone.comtscalliance.org The this compound REMS Program aims to mitigate the risk of vision loss by educating healthcare providers and patients about the risk and ensuring periodic visual monitoring. vigabatrinrems.comtscalliance.org

The this compound REMS Program is a single shared system approved by the FDA for all branded and generic this compound products. vigadrone.comtscalliance.orgsabril.net This program replaced the original Sabril REMS Program (formerly known as SHARE). tscalliance.orgbiospace.com

Key components and requirements of the this compound REMS Program include:

Healthcare Provider Certification: Prescribers must be certified in the this compound REMS Program to prescribe this compound. vigadrone.comsabril.net This involves reviewing the prescribing information and understanding the risks associated with the medication. sabril.net

Patient Enrollment and Counseling: Patients (or their parents/legal guardians) must be enrolled in the REMS program to receive this compound. vigadrone.com Enrollment requires the prescriber to counsel the patient/caregiver on the benefits and risks of this compound, particularly the risk of permanent vision loss, and provide a patient guide. drugs.comtscalliance.orgsabril.net A Patient/Parent/Legal Guardian–Physician Agreement Form must be completed, documenting that the patient has been informed. fda.govdrugs.comtscalliance.orgsabril.net

Periodic Visual Monitoring: Regular vision testing is a critical element of the REMS program. drugs.comvigabatrinrems.com It is recommended that vision be tested before or within 4 weeks after starting this compound, at least every 3 months during treatment, and about 3 to 6 months after discontinuation. sabril.netemblemhealth.com While periodic vision testing is required, it cannot always prevent vision damage. emblemhealth.commolinahealthcare.com Assessing visual field defects can be particularly challenging in infants and young children, and vision loss may not be detected until it is severe in this population. tscalliance.orgfda.gov

Restricted Distribution: this compound is dispensed only through certified specialty and inpatient pharmacies that are enrolled in the REMS program. drugs.combiospace.com Pharmacies must verify that the prescriber is certified and the patient is enrolled before dispensing the medication. drugs.com

Documentation and Reporting: The REMS program involves the submission of forms, such as the Patient/Parent/Legal Guardian–Physician Agreement Form. tscalliance.org While earlier versions of the REMS required submission of ophthalmologic assessment forms (OAFs), this requirement was removed in a 2016 modification, though prescribers must still ensure periodic visual monitoring is conducted as described in the product label. fda.gov Reporting events that indicate potential vision loss is also part of the program's intent. drugs.com

Research and postmarketing studies conducted under the REMS have contributed to understanding the characteristics of patients treated with this compound. For example, a 5-year analysis of the Sabril registry (part of the former REMS) included data from over 6800 patients, with a subset of adult patients with refractory complex partial seizures. nih.gov This study provided demographic and treatment exposure data, highlighting that many adult patients had previously been treated with multiple other antiepileptic drugs. nih.gov The registry also tracked ophthalmologic assessments, noting instances where exams were not completed due to reasons like neurologic disabilities. nih.gov

Modifications to the REMS program have occurred over time based on accumulated data and experience. In 2016, the FDA approved changes to the Sabril REMS, streamlining the process by removing the requirement for submitting OAFs and eliminating the patient registry as a mandatory element, determining that other mechanisms like postmarketing studies were more suitable for further characterizing the risk of vision loss. fda.govbiospace.com Education requirements regarding the risk of suicidal thoughts and behaviors were also removed from the REMS, as this risk was deemed adequately communicated in the prescribing information and Medication Guide. fda.gov

Despite the REMS, the risk of new and worsening vision loss persists as long as this compound is used and potentially after discontinuation. emblemhealth.commolinahealthcare.com The onset of vision loss is unpredictable and can occur at any time during or after treatment. emblemhealth.com The risk increases with total dose and duration of use, but no exposure is known to be free of risk. emblemhealth.commolinahealthcare.com Therefore, continuous analysis of the risks and benefits of this compound is necessary, requiring cooperation among the patient's healthcare team, including neurologists and ophthalmologists. molinahealthcare.com

Summary of Key this compound REMS Components

ComponentDescription
Healthcare Provider CertificationPrescribers must be certified to prescribe this compound.
Patient Enrollment & CounselingPatients/caregivers must be enrolled and counseled on risks, particularly vision loss. Agreement form required.
Periodic Visual MonitoringRecommended before/within 4 weeks of initiation, every 3 months during treatment, and 3-6 months post-discontinuation.
Restricted DistributionThis compound is dispensed only through certified specialty/inpatient pharmacies.
Documentation and ReportingSubmission of required forms (e.g., patient agreement). Reporting of potential vision loss events encouraged. (Note: OAF submission no longer required as of 2016 REMS modification).

This compound Registry Data Snapshot (Adult Patients ≥ 17 years old, as of Aug 26, 2014) nih.gov

MetricData Point
Total Adult Patients Enrolled in Registry1200
Patients Naïve to this compound at Enrollment1031 (86%)
Patients Previously Prescribed ≥ 4 AEDs783 (65%)
Patients Receiving ≥ 3 Concomitant AEDs719 (60%)
Initial Ophthalmological Assessment Submitted863
Patients Exempted from Vision Testing300 (35%)
Exempted Due to Neurologic Disabilities128 (43% of exempted)
Patients Discontinued Due to VFDs8

Pharmacokinetic and Pharmacodynamic Interactions of Vigabatrin

Drug-Drug Interactions

Drug-drug interactions involving vigabatrin can occur through pharmacokinetic mechanisms, affecting drug absorption, metabolism, or excretion, or through pharmacodynamic mechanisms, involving additive or opposing effects at receptor sites. nih.gov

Interactions with Non-AED Medications

This compound is generally considered to be relatively free of pharmacokinetic interactions with non-AED medications because it is not extensively metabolized, does not bind significantly to plasma proteins, and is not a strong inducer of hepatic cytochrome P450 enzymes. nih.govhres.camedsafe.govt.nz

However, this compound can interact with certain non-AED medications, primarily through pharmacodynamic effects, particularly those that also affect the central nervous system (CNS). drugbank.compdr.netaap.org

Pharmacodynamic Synergism and Antagonism with Other CNS Depressants

Because this compound increases GABA-mediated inhibition in the brain, it might be expected to potentiate the CNS depressant effects of other substances that also depress the CNS. nih.govdrugbank.compdr.netaap.orgmedicinenet.comdrugs.com

Concomitant use of this compound with drugs that cause CNS depression, such as benzodiazepines, alcohol, antihistamines, muscle relaxants, and narcotic pain relievers, may increase the frequency and intensity of adverse effects like drowsiness, sedation, and dizziness. drugbank.compdr.netaap.orgmedicinenet.comdrugs.com Caution is advised when this compound is given with sedating H1-blockers or benzodiazepines. pdr.net For example, the risk or severity of CNS depression can be increased when this compound is combined with drugs like brivaracetam, bromazepam, bromocriptine, and various other CNS depressants. drugbank.com

Despite the theoretical potential for potentiation of CNS effects, sensitive eye movement studies have failed to detect evidence of such an interaction with benzodiazepines and alcohol. nih.gov However, generally avoiding concomitant use of this compound with alcohol or other CNS depressants is recommended due to the potential for additive CNS depression and impaired judgment, thinking, and psychomotor skills. drugs.com

This compound should generally not be used with other drugs associated with serious ophthalmic effects, such as retinopathy or glaucoma, unless the benefits clearly outweigh the risks, as the interaction of these effects with this compound-induced vision damage is likely adverse. medsafe.govt.nzpdr.netmedicinenet.comebmconsult.com

Influence of Patient-Specific Factors on Pharmacokinetics

Patient-specific factors can influence the pharmacokinetics of this compound, particularly its clearance. This compound is primarily eliminated through renal excretion, with approximately 95% of the drug eliminated unchanged in the urine. drugs.comnih.govhres.ca

Renal Impairment: Renal function significantly impacts this compound clearance. Caution is advised when administering this compound to patients with renal impairment, as the risk of toxic reactions may be greater. drugs.comfda.govhres.canih.govhres.ca Creatinine (B1669602) clearance (CrCl) is inversely proportional to the serum concentration of this compound. nih.gov

Studies have shown that in adult patients with moderate renal impairment (CrCl >30-50 mL/min), mean AUC values increased by two-fold and the terminal half-life increased by two-fold compared to subjects with normal renal function. ebmconsult.com In adult patients with severe renal impairment (CrCl >10-30 mL/min), mean AUC increased by 4.5-fold and the terminal half-life increased by 3.5-fold. ebmconsult.com For patients with mild renal impairment (CrCl >50 to 80 mL/min), mean AUC values increased by 30% and terminal half-life values increased by 55% (8.1 hr vs. 12.5 hr). hres.cahres.ca

Below is a data table illustrating the influence of renal impairment on this compound pharmacokinetics in adults:

Renal Impairment Severity (Adults)Creatinine Clearance (CrCl)Effect on Mean AUCEffect on Terminal Half-lifeSource
Mild>50-80 mL/minIncreased by 30%Increased by 55% (8.1 hr vs. 12.5 hr) hres.cahres.ca
Moderate>30-50 mL/minIncreased by 2-foldIncreased by 2-fold ebmconsult.com
Severe>10-30 mL/minIncreased by 4.5-foldIncreased by 3.5-fold ebmconsult.com

Information on how to adjust the dose in infants with renal impairment is unavailable. drugs.comfda.gov The effect of dialysis on this compound clearance has not been adequately studied, although case reports suggest hemodialysis can reduce plasma concentrations by 40-60%. drugs.comfda.govnih.govdrugs.com

Age: Age also influences this compound pharmacokinetics. The terminal half-life of this compound is approximately 5.7 hours for infants (5 months - 2 years), 9.5 hours for children (10 years - 16 years), and 10.5 hours for adults. drugbank.comebmconsult.com The clearance of this compound is 2.4 L/hr for infants (5 months - 2 years), 5.8 L/hr for children (10 years - 16 years), and 7 L/hr for adults. nih.govebmconsult.com The renal clearance of this compound in healthy elderly patients (≥65 years of age) was 36% less than in healthy younger patients. drugs.comhres.caebmconsult.comhres.ca Oral administration of a single dose of 1.5 g of this compound to elderly patients with reduced creatinine clearance (<50 mL/min) was associated with moderate to severe sedation and confusion in a significant proportion of patients. fda.govhres.cahres.ca

Below is a data table summarizing the influence of age on this compound pharmacokinetics:

Age GroupTerminal Half-lifeClearanceSource
Infants (5 months - 2 years)~5.7 hours2.4 L/hr drugbank.comnih.govebmconsult.com
Children (10 years - 16 years)~9.5 hours5.8 L/hr nih.govebmconsult.com
Adults~10.5 hours7 L/hr drugbank.comnih.govebmconsult.com
Elderly (≥65 years)12-13 hours wikipedia.org (compared to 5-8 hours in young adults wikipedia.org)36% less than young adults wikipedia.orgdrugs.comhres.caebmconsult.comhres.ca

Hepatic Impairment: this compound is not significantly metabolized by the liver. The pharmacokinetics of this compound in patients with impaired liver function has not been studied. drugs.comfda.govebmconsult.comhres.ca

Gender: No gender differences have been observed for the pharmacokinetic parameters of this compound in patients. drugs.comebmconsult.comhres.cafda.govfda.gov

Race: No specific study has been conducted to investigate the effects of race on this compound pharmacokinetics. However, a cross-study comparison between Caucasian and Japanese patients indicated that AUC, Cmax, and half-life were similar, although mean renal clearance was about 25% higher in Caucasians. drugs.comebmconsult.comfda.gov

Age-Related Differences

Pharmacokinetic parameters of this compound exhibit variations across different age groups. Clearance values differ between infants, children, adolescents, and adults. The terminal half-life of this compound also varies with age.

Age GroupTypical Clearance (L/hr)Terminal Half-Life (hours)
Infants (5 months-2 years)2.4 drugbank.comrxlist.com5.7 drugbank.comebmconsult.comrxlist.com
Children (3-9 years)5.1 nih.govdrugbank.comrxlist.com6.8 drugbank.comrxlist.com
Adolescents (10-16 years)5.8 nih.govdrugbank.comrxlist.com9.5 drugbank.comebmconsult.comrxlist.com
Adults7 nih.govdrugbank.comrxlist.com10.5 drugbank.comebmconsult.comrxlist.com
Elderly (≥65 years)36% less than young adults ebmconsult.comrxlist.comhres.cafda.gov12-13 wikipedia.org

Studies have indicated that the renal clearance of this compound is reduced in healthy elderly subjects compared to younger healthy males. ebmconsult.comrxlist.comhres.cafda.govhres.ca This decreased clearance in the elderly, who are also more likely to have reduced renal function, can lead to higher plasma concentrations of this compound. drugs.comhres.cafda.govhres.ca

While limited data specifically detail age-related pharmacodynamic interactions beyond those linked to altered pharmacokinetics, the increased exposure in elderly patients with reduced renal function has been associated with a higher risk of dose-related central nervous system effects such as sedation and confusion. drugs.comhres.cafda.govhres.ca

Renal Function

Renal function plays a significant role in the elimination of this compound. As this compound is primarily excreted unchanged by the kidneys, impaired renal function leads to decreased clearance, resulting in increased plasma concentrations and a prolonged terminal half-life. nih.govrxlist.comdrugs.comfda.govhres.cafda.govdrugs.commedsafe.govt.nzfda.goveuropa.eudrugs.com

Studies in adults have shown that mean AUC values increased significantly in patients with renal impairment compared to individuals with normal renal function. In patients with severe renal impairment (creatinine clearance from >10 to 30 mL/min), the mean AUC increased by 4.5-fold, and the terminal half-life increased by 3.5-fold compared to subjects with normal renal function. drugs.com In patients with mild renal impairment (creatinine clearance >50-80 mL/min), mean AUC values increased by 30%, and terminal half-life values increased by 55% (8.1 hours vs. 12.5 hours). hres.ca Creatinine clearance is inversely proportional to the serum concentration of this compound. nih.gov

While information on the effects of renal impairment on this compound clearance in pediatric patients is less extensive, it is generally considered reasonable to apply similar percentage dose reductions as in adult subjects with renal impairment. fda.govfda.gov

Optimization of Therapeutic Strategies Based on Interaction Profiles

Given the significant impact of age and renal function on this compound pharmacokinetics, optimization of therapeutic strategies in specific patient populations is crucial to ensure efficacy and minimize potential adverse effects.

Due to the reduced renal clearance of this compound in elderly patients and the higher likelihood of decreased renal function in this population, caution is advised in dose selection. drugs.comhres.cafda.govhres.ca Monitoring of renal function in elderly patients may be useful. drugs.comhres.cafda.gov Adjustment of dose or frequency of administration should be considered, as these patients may respond to a lower maintenance dose. hres.cahres.camedsafe.govt.nz Close monitoring for adverse events such as sedation and confusion is recommended in elderly patients, particularly those with known decreased renal function. hres.cahres.camedsafe.govt.nzeuropa.eu

For patients with impaired renal function, dose adjustment is recommended based on the degree of impairment. nih.govrxlist.comdrugs.comfda.govdrugs.comfda.goveuropa.eudrugs.com Starting at a lower dose is advised for adult patients with any degree of renal impairment. drugs.com

The following table summarizes recommended dose reductions based on creatinine clearance in adult patients:

Renal Impairment SeverityCreatinine Clearance (mL/min)Recommended Dose Reduction
Mild50 to 8025% nih.govdrugs.com
Moderate30 to 5050% nih.govdrugs.com
Severe10 to 3075% nih.govdrugs.com
<10Not specified in detailSignificant reduction likely

Patients with renal impairment should be monitored for dose-related side effects, including sedation and confusion. hres.caeuropa.eu While monitoring of this compound plasma concentrations to optimize therapy is generally not considered helpful, clinical response and tolerability should guide dose adjustments. rxlist.comdrugs.comfda.govdrugs.com

Drug Resistance and Novel Therapeutic Approaches Involving Vigabatrin

Mechanisms of Vigabatrin Resistance in Epilepsy

The development of pharmacoresistance is a multifactorial phenomenon that limits the long-term efficacy of antiepileptic drugs in a substantial portion of patients. oup.com While research specifically delineating the mechanisms of resistance to this compound is limited, general principles of drug resistance in epilepsy are likely to be applicable.

Cellular and Molecular Determinants

Two primary hypotheses have been proposed to explain pharmacoresistance at the cellular and molecular level: the transporter hypothesis and the target hypothesis. oup.com

The transporter hypothesis posits that the overexpression of multidrug transporter proteins, such as P-glycoprotein, at the blood-brain barrier can actively extrude antiepileptic drugs from the brain, thereby reducing their concentration at the intended target sites. oup.com This mechanism would lead to a diminished therapeutic effect despite adequate systemic drug levels.

The target hypothesis suggests that alterations in the drug's molecular target can reduce its sensitivity to the medication. oup.com In the case of this compound, the primary target is GABA-T. While this compound is an irreversible inhibitor, it is conceivable that chronic exposure could lead to compensatory changes in the GABAergic system. These could include alterations in the expression or function of GABA receptors or changes in the synthesis and turnover rate of the GABA-T enzyme itself, potentially diminishing the net effect of this compound on GABA levels.

Genetic Predispositions

Genetic factors are increasingly recognized as significant contributors to drug-resistant epilepsy. nih.gov While specific genetic variants conferring resistance directly to this compound have not been extensively characterized, polymorphisms in genes related to general mechanisms of drug resistance are likely to play a role.

Recent research has identified common genetic variants in genes such as CNIH3, which influences brain receptor function, and WDR26, involved in various cellular processes, that are associated with a higher risk of drug resistance in focal epilepsy. cureepilepsy.org Furthermore, mutations in genes encoding subunits of GABA receptors, the primary mediators of GABA's inhibitory effects, have been linked to several epilepsy syndromes and could theoretically impact the downstream efficacy of a GABA-enhancing therapy like this compound. nih.govmedtextpublications.com For instance, mutations in genes such as GABRA1, GABRB3, and GABRG2 are known to be associated with various forms of epilepsy, and it is plausible that such genetic variations could modulate the response to increased GABA levels induced by this compound. medtextpublications.com

Combination Therapies and Polypharmacy Research

Given the complexities of refractory epilepsy, combination therapy, or polypharmacy, has become a cornerstone of treatment. The use of this compound in conjunction with other antiepileptic drugs is a common strategy to enhance seizure control.

Rationale for Combination Therapy

The primary rationale for combining antiepileptic drugs is to achieve synergistic or additive anticonvulsant effects through different mechanisms of action. This compound's unique mechanism of increasing GABA levels can complement other drugs that, for example, modulate voltage-gated ion channels (e.g., carbamazepine, lamotrigine) or enhance GABA receptor function through different means (e.g., benzodiazepines). nih.gov By targeting multiple pathways involved in epileptogenesis, combination therapy can potentially overcome resistance to a single agent and improve seizure outcomes.

Efficacy and Safety of this compound in Multidrug Regimens

Clinical studies have demonstrated the efficacy and relative safety of this compound as an add-on therapy for patients with refractory epilepsy. nih.govnih.govcochrane.org A long-term study of 254 patients with refractory epilepsy, the majority of whom had partial seizures, found that the addition of this compound resulted in a sustained reduction in seizure frequency. nih.gov The median seizure frequency was reduced to approximately 35% of the baseline, and this effect was maintained over time, even with a reduction in the number of concurrent medications. nih.gov

A prospective audit of 42 patients with intractable epilepsy evaluated the combination of this compound and lamotrigine. nih.gov This study reported a statistically significant median reduction in monthly seizure frequency of 62%, with 69% of patients experiencing a greater than 50% reduction. nih.gov The additional seizure frequency reduction achieved by the combination was 21%. nih.gov

Another clinical trial involving 73 children with refractory epilepsy found that adding this compound to their existing medication regimen led to a 56% decline in seizure frequency after three months. nih.gov The responder rate, defined as a greater than 50% reduction in seizure severity and duration, was 67.2% at three months. nih.gov

Efficacy of this compound in Combination Therapy for Refractory Epilepsy
Study PopulationNumber of PatientsCombination RegimenKey Efficacy OutcomeReference
Adults and children with refractory epilepsy254This compound added to existing AEDsMedian seizure frequency reduced to ~35% of baseline nih.gov
Adults with intractable epilepsy42This compound + LamotrigineMedian reduction in monthly seizure frequency of 62% nih.gov
Children with refractory epilepsy73This compound added to existing AEDs56% decline in seizure frequency at 3 months nih.gov

Exploration of this compound's Disease-Modifying Properties

Beyond its symptomatic anticonvulsant effects, there is emerging evidence to suggest that this compound may possess disease-modifying properties, potentially altering the underlying course of epilepsy.

One of the most compelling lines of evidence comes from studies in Tuberous Sclerosis Complex (TSC), a genetic disorder that is frequently associated with severe epilepsy. h1.coresearchgate.netnih.govnih.govplos.org Research in a mouse model of TSC has shown that this compound not only inhibits seizures but also partially inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway. h1.coresearchgate.netnih.govnih.govplos.org The mTOR pathway is a key signaling cascade that is dysregulated in TSC and is implicated in epileptogenesis. nih.govplos.org By modulating this pathway, this compound may exert effects that go beyond simple seizure suppression, potentially impacting the abnormal cellular and molecular processes that drive the development and progression of epilepsy in this context. h1.coresearchgate.netnih.govnih.govplos.org

Furthermore, the significant efficacy of this compound in controlling seizures in super-refractory status epilepticus (SRSE) suggests a potent and rapid effect on stabilizing neuronal hyperexcitability, which could have implications for preventing the long-term consequences of prolonged seizure activity. neurologylive.com

Neurodevelopmental Impact beyond Seizure Control

The potential for antiepileptic drugs to influence neurodevelopment independently of their effect on seizure control is a critical area of investigation. For this compound, this has been most notably examined in the context of Tuberous Sclerosis Complex (TSC), a condition highly associated with developmental delays and autism spectrum disorders. uab.eduneurology.org

The PREVeNT trial was specifically designed to determine if early, preventative treatment with this compound in infants with TSC—initiated after the appearance of epileptiform activity on an EEG but before clinical seizure onset—could improve neurodevelopmental outcomes. The central hypothesis was that preventing or delaying seizures might mitigate the associated developmental delays. nih.gov

Despite success in delaying the onset of infantile spasms, the study's findings, published in the Annals of Neurology, concluded that this early intervention with this compound did not improve neurocognitive outcomes at 2 years of age. uab.edu Cognitive composite scores, as measured by the Bayley Scales of Infant and Toddler Development (Bayley-III), were similar between the group that received this compound and the placebo group at 24 months. nih.gov Similarly, there were no significant differences in adaptive behaviors measured by the Vineland Adaptive Behavior Scales (Vineland-II). nih.gov

These results suggest that delaying seizure onset with this compound alone is not sufficient to improve cognitive and neurodevelopmental outcomes in children with TSC. uab.edu The findings highlight the complexity of neurodevelopmental issues in this syndrome, indicating that factors other than seizure activity likely play a significant role. uab.edunih.gov A retrospective review of six children with TSC treated with this compound for focal seizures noted a range of developmental outcomes: two patients had autism spectrum disorder, three were developmentally delayed, and two were developmentally normal. neurology.org This variability underscores that seizure control is just one component influencing the broader neurodevelopmental trajectory in these patients.

| Retrospective Review (Children with TSC) | this compound for focal seizures. neurology.org | 2/6 patients had autism spectrum disorder, 3/6 were developmentally delayed, 2/6 were developmentally normal. neurology.org | Illustrates the variable neurodevelopmental outcomes in this population despite treatment. |

Future Directions and Emerging Research Avenues

Advanced Imaging Techniques for Monitoring Efficacy and Adverse Events

Advanced imaging techniques are being explored to provide more sensitive and objective methods for monitoring the effects of vigabatrin on the brain and eyes.

Magnetic Resonance Imaging (MRI) for Brain Abnormalities

Magnetic Resonance Imaging (MRI) has revealed that this compound treatment, particularly in infants with infantile spasms, can be associated with brain abnormalities. These abnormalities are often seen as changes in signal intensity or restricted diffusion-weighted imaging in specific brain areas, including the globi pallidi, brainstem, thalami, and dentate nuclei. nih.govnih.gov The prevalence of these this compound-associated brain abnormalities on MRI (VABAM) has been reported to be around 20% in children treated for infantile spasms. researchgate.net While often asymptomatic and transient, resolving after discontinuation of the drug, some cases have been associated with movement disorders and acute encephalopathy. nih.govresearchgate.net Research indicates that higher doses of this compound (≥125 mg/kg/day) may be associated with these MRI abnormalities in young infants. www.gov.uk Simultaneous exposure to hormonal therapy has also been strongly associated with symptomatic VABAM. researchgate.net Further studies are needed to fully understand the clinical significance and underlying causes of VABAM, which may involve factors like abnormal myelination, underlying etiology, recurrent seizures, and other antiseizure medications. nih.gov Continued monitoring of the risk of movement disorders and brain MRI abnormalities with this compound is being conducted by regulatory authorities. www.gov.uk

Optical Coherence Tomography (OCT) and Electroretinography (ERG) for Ocular Toxicity

This compound is associated with a risk of permanent visual field constriction, which can lead to disability. nih.gov Monitoring for this ocular toxicity is crucial. While visual field testing is the standard, it can be challenging in young or developmentally delayed children. nih.govarvojournals.org Optical Coherence Tomography (OCT) and Electroretinography (ERG) are emerging as valuable tools for monitoring this compound-related retinal toxicity in these populations. nih.govarvojournals.org

OCT is a non-invasive imaging technology that provides high-resolution images of the retina. tsa.org.au Studies have shown that OCT can detect retinal nerve fiber layer (RNFL) thinning in both adults and children taking this compound. nih.govarvojournals.org Higher cumulative doses of this compound have been associated with greater RNFL thinning in certain quadrants. nih.gov OCT is considered faster and potentially more sensitive and objective than ophthalmoscopy for monitoring toxicity, especially when visual fields cannot be obtained. arvojournals.org

ERG is a diagnostic test that measures the electrical responses of the retina to light stimulation, evaluating the function of retinal cells. tsa.org.au Abnormalities in ERG parameters, such as a reduction in cone b-wave amplitude and decreased 30 Hz flicker amplitudes, have been observed in patients with this compound-induced retinal toxicity. longdom.org Some research suggests that ERG changes may occur before detectable changes on OCT or visual field deterioration. longdom.org While a study in children found no significant association between abnormal ERG parameters and visual field defects, ERG identified definite this compound-related ocular toxicity in some cases. nih.gov The cone off response, specifically, has been suggested as a potential marker for this compound retinal toxicity. scholaris.ca

Despite the potential of OCT and ERG, challenges remain in identifying toxicity in children due to ocular and neurological comorbidities and limitations in performing comprehensive examinations. nih.gov The value of routine screening with these techniques in children is still being investigated. nih.govtsa.org.au

Biomarker Discovery for Response Prediction and Toxicity

Identifying biomarkers that can predict an individual's response to this compound and their risk of developing toxicity is a significant area of research. Biomarkers are biological measures that can indicate a biological state related to a particular condition, helping to predict disease risk, outcome, and classify patient subgroups. ijpsonline.com

Exploratory research biomarkers proposed for this compound include those related to GABA transporters, GABA transaminase (the enzyme inhibited by this compound), and the rho subunit of the GABAc receptor, which may be relevant to its visual effects. nih.gov The goal is to find reliable indicators that can help tailor treatment decisions, maximizing efficacy while minimizing the risk of adverse effects like visual field loss. nih.govnih.gov

Personalized Medicine Approaches for this compound Therapy

Personalized medicine aims to customize healthcare decisions and treatments based on an individual's unique biological characteristics. ijpsonline.commdpi.com For this compound therapy, this involves leveraging individual molecular profiles and other data to optimize treatment strategies.

Genomic and Proteomic Predictors of Response and Adverse Events

Genomic and proteomic approaches are being investigated to identify individual genetic and protein variations that may influence how a patient responds to this compound and their susceptibility to adverse events. nih.govmdpi.com

Genomics involves studying an individual's complete set of genes. ijpsonline.com While large-scale genome-wide association studies (GWAS) have not yet identified significant common genetic predictors for this compound-induced retinal nerve fiber layer thinning (a marker of visual field loss), research into rare genetic variants is ongoing. nih.govresearchgate.netfrontiersin.org Identifying such genetic predictors could potentially enable safer prescribing of this compound. nih.govresearchgate.net

Proteomics focuses on the large-scale study of proteins. mdpi.com Proteomic analysis can identify protein biomarkers associated with specific conditions and predict patient responses to drugs, facilitating the selection of effective therapies and minimizing adverse effects. mdpi.com Studying protein-protein interactions can also provide insights into how drugs work and potential mechanisms of resistance. mdpi.com Applying these techniques to this compound therapy could help identify individuals who are more likely to benefit from the drug or are at higher risk of toxicity based on their protein profiles.

Integrating data from genomics, proteomics, and other 'omics' technologies (multi-omics) allows for a comprehensive analysis of biological processes and how individual molecular differences influence treatment responses, enhancing the accuracy and effectiveness of personalized medicine strategies. mdpi.com

Therapeutic Drug Monitoring and Targeted Concentration Strategies

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in biological fluids to optimize dosage and improve clinical outcomes. researchgate.netepi.ch For this compound, TDM can help assess drug compliance and identify potential toxicity, particularly in patients with impaired renal clearance who may reach toxic levels faster. nih.govresearchgate.net

While this compound has a wide therapeutic range, TDM can be valuable for dose tailoring in cases of uncontrollable seizures or suspected clinical toxicity. nih.govresearchgate.net Various analytical methods, including capillary electrophoresis, gas chromatography/mass spectrometry, and high-performance liquid chromatography, can be used to detect serum this compound concentrations. nih.gov More recently, rapid and sensitive LC-ESI-MS/MS methods have been developed for measuring plasma this compound, supporting TDM in clinical practice. researchgate.netallenpress.com

Novel Formulations and Delivery Systems

Research into novel formulations and delivery systems for this compound aims to address challenges associated with existing presentations, such as ease of administration, particularly in pediatric populations, and the potential for targeted delivery. Currently, this compound is available in oral formulations, including tablets and sachets wikipedia.org.

Developing liquid oral dosage forms presents challenges related to drug stability in solution, solubility at the required concentration, and achieving acceptable taste massbank.eu. The effective use of excipients is crucial to overcome these hurdles massbank.eu. Novel liquid compositions for oral delivery are being explored, often incorporating buffering agents to achieve a desired pH and improve stability massbank.eu. These liquid formulations can offer an advantageous dosage form for patients who experience difficulty swallowing tablets or capsules massbank.eu. Some research focuses on developing stable liquid pharmaceutical compositions that could potentially exhibit improved bioavailability, measured by AUC, compared to existing marketed formulations massbank.eu.

Beyond oral administration, alternative routes are being investigated for targeted delivery. One promising area is the development of nanoemulsions for brain-targeted drug delivery via the intranasal route scribd.com. This approach aims to bypass the blood-brain barrier and deliver this compound directly to the central nervous system. Research in this area involves optimizing formulation parameters, conducting stability studies such as freeze-thaw cycles and centrifugation, and characterizing the nanoemulsion using techniques like HPLC, solubility and miscibility studies, and pseudo-ternary phase diagrams scribd.com. The potential for brain targeting through the nasal route offers an exciting avenue for enhancing this compound's efficacy and potentially reducing systemic exposure.

Repurposing of this compound for Other Neurological Disorders

The impact of this compound on the GABAergic system has led to investigations into its potential therapeutic use in various neurological and psychiatric disorders beyond its approved antiepileptic indications.

Tourette's Disorder: The potential role of GABAergic dysfunction in Tourette's Disorder (TD) has prompted exploration into this compound's utility cycpeptmpdb.com. While Tourette's Disorder is listed in some contexts in relation to this compound nih.gov, research indicates that repurposing existing drugs for TD has often yielded limited success and significant side effects wikipedia.org. More research is needed to identify better-tolerated treatments and understand the underlying pathophysiology of Tourette syndrome cycpeptmpdb.com. The development of animal models, such as genetically engineered mice exhibiting TD-like behaviors and brain abnormalities, is seen as a step forward in providing platforms to test new medications, including repurposed ones like this compound wikipedia.org.

Cocaine and Alcohol Dependence: this compound has been studied for its potential in treating substance dependence, particularly cocaine and alcohol. Its mechanism of inhibiting GABA transaminase is thought to be relevant due to the involvement of the GABAergic system in addiction guidetoimmunopharmacology.org.

Studies have investigated this compound for cocaine dependency, showing potential in reducing cocaine use, cravings, and anxiety in some instances guidetoimmunopharmacology.orgwikidata.org. For example, one study involving Mexican cocaine users who had recently been released from prison reported that this compound helped reduce cocaine use and cravings guidetoimmunopharmacology.org. However, results have been mixed, with one placebo-controlled double-blind clinical trial finding no protocol-defined difference in efficacy between this compound treatment and placebo for cocaine addiction uni.lu. Despite conflicting findings, this compound is considered a promising pharmacological approach for cocaine dependence, emphasizing the need for larger, randomized, placebo-controlled studies nih.gov. This compound is sometimes used off-label for cocaine dependency issues guidetoimmunopharmacology.org.

Research also supports the investigation of this compound for alcohol dependence. Studies have demonstrated that increasing endogenous GABA levels with this compound can suppress alcohol addiction in animal models wikidata.org. A randomized controlled trial assessing this compound in the management of acute alcohol withdrawal syndrome found that this compound significantly reduced the number of participants requiring high doses of diazepam and was associated with a reduction in adverse effects compared to placebo guidetopharmacology.org.

Succinic Semialdehyde Dehydrogenase Deficiency (SSADH Deficiency): this compound is used to manage seizures in patients with Succinic Semialdehyde Dehydrogenase Deficiency (SSADH deficiency), a rare autosomal recessive neurometabolic disorder characterized by impaired GABA metabolism and the accumulation of 4-hydroxybutyric acid (GHB) mitoproteome.orgmpg.deiiab.me. This compound's inhibition of GABA transaminase helps lower GHB levels mitoproteome.orgiiab.me. While this compound treatment has been shown to reduce GHB concentrations in biological fluids like urine and cerebrospinal fluid and has been associated with clinical improvement, including communicative skills in a patient with a mild phenotype, outcomes in SSADH deficiency have been inconsistent iiab.me. There are no controlled trials of this compound specifically for SSADH deficiency, and case studies have reported mixed results regarding seizure control. The use of this compound in SSADH deficiency requires careful consideration, partly due to the risk of visual field impairments associated with long-term treatment.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various aspects of medical research, including the field of epilepsy and antiepileptic drug development. In the context of this compound, AI and ML techniques are being explored to address specific challenges, particularly the identification and assessment of this compound-associated visual field loss (VAVFL).

VAVFL can be challenging to identify and interpret due to the characteristic pattern of vision loss and potential difficulties in obtaining reliable visual field tests, especially in patients with cognitive limitations. Machine-learning algorithms have been developed to objectively identify VAVFL. These algorithms analyze visual field data and compare it to modeled reference patterns of VAVFL, allowing for a more objective classification of the presence and severity of the condition. Studies have shown excellent agreement between these machine-learning algorithms and clinical interpretation.

The application of AI/ML in VAVFL detection has the potential to enhance the sensitivity and specificity of identification, thereby improving the assessment of this compound's benefit:risk profile, balancing seizure control against ocular toxicity. These computational tools could also assist clinicians in becoming more familiar with the characteristics of VAVFL. While deep learning techniques are also being applied in ophthalmology, challenges related to the interpretability of these "black box" models need to be addressed for wider clinical adoption.

Beyond VAVFL, AI/ML is being applied more broadly in epilepsy research to predict outcomes such as drug resistance and identify potential adverse drug events based on drug target similarities. These advancements in computational analysis hold promise for optimizing the use of existing drugs like this compound and informing the development of future therapies.

常见问题

Basic Research Questions

Q. What standardized efficacy endpoints are recommended for designing randomized controlled trials (RCTs) evaluating Vigabatrin in refractory focal epilepsy?

  • Methodological Guidance : Use a ≥50% reduction in seizure frequency as the primary efficacy endpoint, derived from meta-analyses of RCTs . Secondary endpoints should include treatment withdrawal rates (e.g., 2.49–2.86 RR for withdrawal vs. placebo) and short-term adverse events (e.g., fatigue: RR 1.65–1.70) . Intention-to-treat (ITT) analysis is critical to account for attrition bias .

Q. How should researchers mitigate bias in this compound trials, given discrepancies between short-term RCTs and long-term observational studies?

  • Methodological Guidance : Address "small-study effect" bias by including larger cohorts and validating findings with real-world data. For example, initial RCTs underreported visual field defects (VFDs), which were later identified in longitudinal studies . Use sensitivity analyses to adjust for publication bias and consider mixed-methods designs integrating RCTs with post-marketing surveillance .

Q. What analytical techniques are validated for quantifying this compound stability in extemporaneous formulations?

  • Methodological Guidance : High-performance liquid chromatography (HPLC) with system suitability parameters (e.g., retention time: ~3.5 minutes, linearity R² >0.999) is recommended. Stability studies should test amber glass/PET bottles under refrigerated (2–8°C) and room-temperature (15–30°C) conditions, with triplicate sampling over 35 days .

Advanced Research Questions

Q. How can enantiomer-specific pharmacokinetics inform this compound dosing strategies?

  • Methodological Guidance : this compound is administered as a racemate, but only the [S]-enantiomer inhibits GABA transaminase irreversibly. Measure plasma [S]-vigabatrin levels 1–4 hours post-dose to correlate with peak biological effects. However, trough levels may not predict efficacy due to irreversible enzyme binding . Consider population pharmacokinetic modeling to account for age-dependent clearance (e.g., 2.4 L/hr in infants vs. 7 L/hr in adults) .

Q. What experimental designs address the dose-dependent risk of this compound-induced visual field defects (VFDs) in long-term studies?

  • Methodological Guidance : Use kinetic and static perimetry to quantify bilateral concentric peripheral constriction (BCPC). Correlate cumulative dose (e.g., Spearman coefficient = 0.525 for total dose vs. VFD severity) and duration of therapy with retinal toxicity . Stratify cohorts by sex (males at higher risk) and incorporate optical coherence tomography (OCT) for early biomarker detection .

Q. How can researchers resolve contradictions between this compound’s efficacy in seizure control and its psychiatric adverse events (e.g., depression, psychosis)?

  • Methodological Guidance : Conduct nested case-control studies within RCTs to identify risk factors (e.g., baseline psychiatric history). Use adverse event dictionaries to standardize reporting (e.g., 12.1% incidence of depression vs. 3.5% in placebo). Adjust dosing regimens (e.g., lower maintenance doses) or employ counteractive therapies (e.g., SSRIs) while monitoring seizure frequency .

Q. What in vitro models elucidate this compound’s intestinal absorption mechanisms for preclinical optimization?

  • Methodological Guidance : Utilize Caco-2 cell monolayers to demonstrate proton-coupled amino acid transporter 1 (PAT1)-mediated uptake, which is pH-dependent and inhibited by β-alanine (P<0.01). Compare with hPepT1 dipeptide transport (no inhibition by this compound) to validate specificity .

Key Methodological Notes

  • Causality Assessment : Use Naranjo criteria to distinguish this compound-associated adverse events from confounding factors (e.g., epilepsy severity) .
  • Dose-Response Analysis : Non-linear mixed-effects modeling (NLME) is preferred for sparse pharmacokinetic data in pediatric populations .
  • Ethical Considerations : Include VFD monitoring protocols in informed consent for trials exceeding 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vigabatrin
Reactant of Route 2
Vigabatrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。